An In-depth Technical Guide to 3-Bromophenylboronic Acid
An In-depth Technical Guide to 3-Bromophenylboronic Acid
CAS Number: 89598-96-9
This technical guide provides a comprehensive overview of 3-Bromophenylboronic acid, a versatile reagent in organic synthesis with significant applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, key reactions, and safety protocols.
Chemical and Physical Properties
3-Bromophenylboronic acid is an organoboron compound that is a derivative of phenylboronic acid.[1] It is a white to off-white crystalline solid and is a key building block in Suzuki-Miyaura cross-coupling reactions, among other organic transformations.[2]
Table 1: Chemical and Physical Properties of 3-Bromophenylboronic Acid
| Property | Value | Reference(s) |
| CAS Number | 89598-96-9 | [1] |
| Molecular Formula | C₆H₆BBrO₂ | [1] |
| Molecular Weight | 200.83 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 164-168 °C | [3] |
| Solubility | Soluble in organic solvents such as tetrahydrofuran (B95107) (THF) and ethyl acetate. | [4] |
| SMILES | OB(O)c1cccc(Br)c1 | [3] |
| InChI | 1S/C6H6BBrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | [3] |
Synthesis of 3-Bromophenylboronic Acid
A common and effective method for the synthesis of 3-bromophenylboronic acid involves the reaction of a di-substituted benzene (B151609) with an organolithium reagent followed by quenching with a borate (B1201080) ester.
Detailed Experimental Protocol for Synthesis
This protocol describes the synthesis of 3-bromophenylboronic acid from 1-bromo-3-iodobenzene (B1265593).
Materials:
-
1-bromo-3-iodobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Nitrogen gas
-
Round bottom flask
-
Magnetic stirrer
-
Cooling bath (e.g., dry ice/acetone)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 25.0 g (88 mmol) of 1-bromo-3-iodobenzene in 200 mL of anhydrous THF.[5]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[5]
-
Slowly add 60.75 mL (97 mmol) of n-butyllithium dropwise to the cooled solution over 30 minutes. Maintain the temperature at -78 °C and continue stirring for 1 hour.[5]
-
At the same temperature, add 11 g (106 mmol) of trimethyl borate dropwise.[5]
-
Allow the reaction mixture to gradually warm to room temperature and stir overnight.[5]
-
Acidify the reaction by the dropwise addition of 2 equivalents of hydrochloric acid and continue stirring for 1 hour.[5]
-
Extract the mixture with ethyl acetate. Combine the organic layers and concentrate under reduced pressure using a rotary evaporator.[5]
-
Dissolve the resulting crystals in cold hexane to precipitate the product. Filter and dry to obtain 3-bromophenylboronic acid.[5]
Applications in Organic Synthesis
3-Bromophenylboronic acid is a crucial reagent in a variety of organic reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an organic halide, catalyzed by a palladium complex.[2]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the construction of biaryl compounds which are common motifs in pharmaceuticals and functional materials.[6]
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with 3-bromophenylboronic acid.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
3-Bromophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Condenser
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), 3-bromophenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent (10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Role in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA.[5] These compounds can act as enzyme inhibitors by forming a reversible covalent bond with active site serine residues.[7][8] 3-Bromophenylboronic acid serves as a key starting material for the synthesis of complex molecules with potential therapeutic applications.
Example Application: Synthesis of a Dual BRD4 and PI3K Inhibitor
Recent research has focused on the development of dual-target inhibitors to overcome drug resistance in cancer. One such example is the synthesis of molecules that simultaneously inhibit bromodomain-containing protein 4 (BRD4) and phosphoinositide 3-kinase (PI3K), both of which are implicated in the progression of medulloblastoma.[9][10] The synthesis of a potent inhibitor, MDP5, involves a 3-bromo-2-hydroxybenzoic acid precursor, which highlights the utility of bromo-substituted aromatic compounds in the generation of targeted therapies.[9] While not a direct use of 3-bromophenylboronic acid, the Suzuki coupling of 3-bromophenylboronic acid with a suitable partner could be a key step in the synthesis of analogous complex drug candidates.
Signaling Pathway in Medulloblastoma
The PI3K/AKT/mTOR and the BRD4-MYC signaling pathways are critical drivers in many cancers, including medulloblastoma.[10] Dual inhibition of PI3K and BRD4 can lead to a synergistic anti-tumor effect.
Caption: Dual inhibition of PI3K and BRD4 signaling pathways by a potential therapeutic agent.
Safety and Handling
3-Bromophenylboronic acid is an irritant and should be handled with appropriate personal protective equipment (PPE).
Table 2: Hazard Information for 3-Bromophenylboronic Acid
| Hazard Statement | Precautionary Statement | Reference(s) |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [11][12] |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [11][12] |
Handling and Storage:
-
Use in a well-ventilated area.[11]
-
Avoid contact with skin, eyes, and clothing.[12]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Keep container tightly closed.[11]
Conclusion
3-Bromophenylboronic acid is a valuable and versatile building block in organic chemistry. Its utility in the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for researchers in drug discovery and materials science. Adherence to proper handling and safety protocols is essential when working with this compound. This guide provides a foundational understanding for its effective and safe use in a laboratory setting.
References
- 1. Cas 89598-96-9,3-Bromophenylboronic acid | lookchem [lookchem.com]
- 2. Targeting Sonic Hedgehog Signaling by Compounds and Derivatives from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]
- 7. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
